4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” is a chemical compound with the CAS Number: 166438-88-6 . It has a molecular weight of 280.37 .

Synthesis Analysis

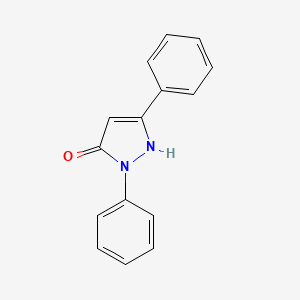

A series of novel compounds similar to “4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The structure reveals that the pyrazine ring is in a chair conformation . The molecule exhibits both inter and intra-molecular hydrogen bonding of the type C–H·O and N–H·N .Chemical Reactions Analysis

The synthesis of “4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” involves a series of chemical reactions, including reductive amination .Physical And Chemical Properties Analysis

The boiling point of “4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde” is between 73-75 degrees Celsius . It should be stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activity

4-Fluorobenzaldehyde, a key component in the synthesis of 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde, has been used in the preparation of thiazolidin-4-one derivatives. These compounds, following synthesis, displayed promising antioxidant activities, highlighting the potential of 4-fluorobenzaldehyde derivatives in antioxidant research (El Nezhawy et al., 2009).

Anti-Cancer Applications

The compound's derivatives have been explored in anti-cancer applications. A study demonstrated the synthesis of heterocyclic chalcone derivatives using 4-fluorobenzaldehyde. These derivatives exhibited significant in vitro anti-cancer activity against breast cancer cells, suggesting the compound's role in the development of new cancer therapies (Fegade & Jadhav, 2022).

Radiopharmaceutical Synthesis

4-Fluorobenzaldehyde derivatives have been synthesized for radiopharmaceutical applications. One study described the synthesis of a potent nonpeptide CCR1 antagonist using 4-[18F]fluorobenzaldehyde. This highlights the potential use of these compounds in medical imaging and diagnosis (Mäding et al., 2006).

Synthesis of Fluorinated Polymers

In the field of polymer science, fluorobenzaldehyde derivatives have been used to synthesize microporous polyaminal networks. These networks show increased surface areas and enhanced CO2 adsorption properties, useful in environmental and material science applications (Li, Zhang, & Wang, 2016).

Development of Antimicrobial Agents

Derivatives of 4-fluorobenzaldehyde have been utilized in the synthesis of compounds with antimicrobial properties. These synthesized compounds have shown significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial therapies (Mandala et al., 2013).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-fluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFZOGSISOTMKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649851 |

Source

|

| Record name | 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |

CAS RN |

883512-41-2 |

Source

|

| Record name | 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.